
3-(3-Thienylmethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Thienylmethyl)piperidine is a chemical compound that consists of a piperidine ring substituted with a thiophen-3-ylmethyl group. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom, while thiophene is a five-membered aromatic ring containing one sulfur atom. The combination of these two structures imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienylmethyl)piperidine typically involves the following steps:
Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) to form thiophen-3-ylmethyl bromide.
Nucleophilic Substitution: The thiophen-3-ylmethyl bromide is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(3-Thienylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Various substituted piperidines.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
3-(3-Thienylmethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(3-Thienylmethyl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
Thiophene: A five-membered aromatic ring containing sulfur, similar to the thiophene moiety in 3-(3-Thienylmethyl)piperidine.
Piperidine: A six-membered heterocyclic amine, similar to the piperidine moiety in this compound.
Thiophen-2-ylmethylpiperidine: A compound with a similar structure but with the thiophene ring substituted at the 2-position instead of the 3-position.
Uniqueness
This compound is unique due to the specific substitution pattern of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
属性
分子式 |
C10H15NS |
|---|---|
分子量 |
181.30 g/mol |
IUPAC 名称 |
3-(thiophen-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 |
InChI 键 |
NECAXBAVAQAAJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CC2=CSC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8799897.png)

![L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate](/img/structure/B8799918.png)
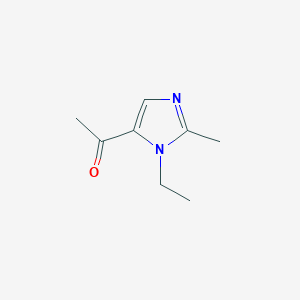
![tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate](/img/structure/B8799929.png)
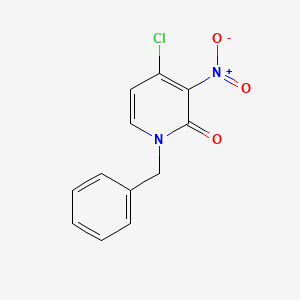


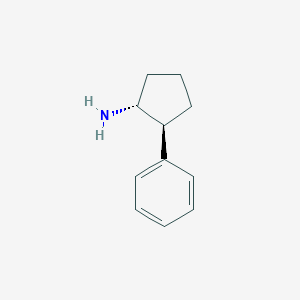
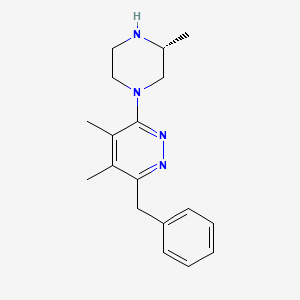
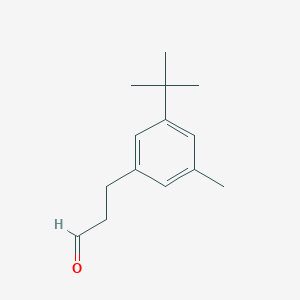
![6-Bromopyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8799980.png)

